3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile
Description
This compound is a heterocyclic organic molecule featuring an isoxazole core substituted with a 2-chlorophenyl group at position 3, a cyano group at position 4, and a vinyl-linked 3,4-dimethylanilino moiety at position 3. The structure combines aromatic, electron-withdrawing (cyano), and electron-donating (dimethylanilino) groups, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(E)-2-(3,4-dimethylanilino)ethenyl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-13-7-8-15(11-14(13)2)23-10-9-19-17(12-22)20(24-25-19)16-5-3-4-6-18(16)21/h3-11,23H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIAMBSCPZWFCG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile (CAS: 320424-87-1) is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClNO
- Molar Mass : 349.81 g/mol
- Density : 1.29 g/cm³ (predicted)
- Boiling Point : 587.2 °C (predicted)
- pKa : 1.27 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molar Mass | 349.81 g/mol |
| Density | 1.29 g/cm³ |
| Boiling Point | 587.2 °C |
| pKa | 1.27 |
The compound's biological activity may be attributed to its structural features, which allow for interactions with various biological targets. The isoxazole ring and chlorophenyl group suggest potential activity against enzyme systems and receptors involved in neurodegenerative diseases, particularly Alzheimer's disease.
Inhibition of Amyloid Aggregation
Research indicates that compounds similar to this compound can inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. Studies have shown that small molecules can disrupt toxic oligomer formation and stabilize non-toxic forms of amyloid proteins .
Case Studies and Research Findings
-
Anti-Amyloid Activity :
A study focused on small molecules' ability to inhibit β-amyloid aggregation demonstrated that certain compounds could effectively reduce cellular toxicity associated with amyloid fibrils. This suggests that the compound may exhibit similar protective effects by stabilizing β-sheet arrangements in amyloid proteins . -
Cell Viability Tests :
In vitro assays have been conducted using HeLa cells to assess the cytotoxicity of compounds related to this class. Results indicated that these compounds could significantly reduce cell death caused by amyloid toxicity, highlighting their potential as neuroprotective agents . -
Antioxidant Properties :
Additional studies have reported antioxidant activities in related compounds, which may contribute to their neuroprotective effects by reducing oxidative stress associated with neurodegenerative disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Core Heterocycle Comparison
- Isoxazole vs. Triazolothiadiazole (LGH00045): The target compound’s isoxazole core is less complex than LGH00045’s fused triazolothiadiazole system. While LGH00045 demonstrates potent CDC25B inhibition due to its planar, conjugated structure enhancing enzyme binding, the isoxazole’s smaller size may improve solubility but reduce target affinity .
- Isoxazole vs. The sulfanyl group in the compound introduces steric bulk, which may hinder binding to certain targets .
Substituent Effects
- Chlorophenyl Position: The target’s 2-chlorophenyl group contrasts with the 3-chloro substitution in compounds. Ortho-substitution may induce steric hindrance, affecting receptor binding compared to meta-substituted analogs.
- Trifluoromethyl vs. Cyano: The trifluoromethyl group in compounds enhances metabolic stability and lipophilicity compared to the cyano group, which may prioritize the target compound for polar environments .
Physicochemical Properties and Predictive Data
- logP Estimates: Target Compound: ~3.5 (predicted, due to cyano and dimethylanilino balance). Isothiazole Analogue: ~4.2 (higher due to trifluoromethyl and sulfanyl groups) .
- Solubility: The target’s cyano group may improve aqueous solubility compared to LGH00045’s hydrophobic triazolothiadiazole core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
